Fmoc-(S)-2-amino-5-cyclopentylpentanoic acid
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Overview
Description
Fmoc-(S)-2-amino-5-cyclopentylpentanoic acid is a modified amino acid derivative. The compound is characterized by the presence of a 9-fluorenylmethyloxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis due to its ability to protect the amino group during chemical reactions . The cyclopentyl group adds a unique structural feature, making it an interesting subject for various scientific studies.
Preparation Methods
The synthesis of Fmoc-(S)-2-amino-5-cyclopentylpentanoic acid typically involves the protection of the amino group with the Fmoc group. This can be achieved through the reaction of the amino acid with Fmoc chloride in the presence of a base such as sodium carbonate . The reaction conditions are generally mild, and the process can be carried out in an aqueous or organic solvent. Industrial production methods often utilize solid-phase peptide synthesis (SPPS) techniques, which allow for the efficient and scalable production of peptides and amino acid derivatives .
Chemical Reactions Analysis
Fmoc-(S)-2-amino-5-cyclopentylpentanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The Fmoc group can be removed under basic conditions, typically using piperidine, to expose the free amino group for further reactions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane and bases such as triethylamine. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Fmoc-(S)-2-amino-5-cyclopentylpentanoic acid has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of peptides and other complex molecules due to its protective Fmoc group.
Biology: The compound is utilized in the study of protein-protein interactions and enzyme mechanisms.
Industry: The compound is used in the production of functional materials and bio-inspired building blocks.
Mechanism of Action
The mechanism by which Fmoc-(S)-2-amino-5-cyclopentylpentanoic acid exerts its effects is primarily through its role as a building block in peptide synthesis. The Fmoc group protects the amino group during chemical reactions, preventing unwanted side reactions and ensuring the selective formation of peptide bonds . The cyclopentyl group may also influence the compound’s interactions with other molecules, potentially affecting its reactivity and stability.
Comparison with Similar Compounds
Fmoc-(S)-2-amino-5-cyclopentylpentanoic acid can be compared with other Fmoc-protected amino acids, such as:
(S)-2-(Fmoc-amino)-3-phenylpropanoic acid: This compound has a phenyl group instead of a cyclopentyl group, which may affect its hydrophobicity and aromaticity.
(S)-2-(Fmoc-amino)-4-methylpentanoic acid: The presence of a methyl group instead of a cyclopentyl group can influence the compound’s steric properties and reactivity.
The uniqueness of this compound lies in its cyclopentyl group, which provides distinct structural and chemical properties that can be leveraged in various scientific applications.
Properties
IUPAC Name |
(2S)-5-cyclopentyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29NO4/c27-24(28)23(15-7-10-17-8-1-2-9-17)26-25(29)30-16-22-20-13-5-3-11-18(20)19-12-4-6-14-21(19)22/h3-6,11-14,17,22-23H,1-2,7-10,15-16H2,(H,26,29)(H,27,28)/t23-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMBWKBZNIRJOLX-QHCPKHFHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CCCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(C1)CCC[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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